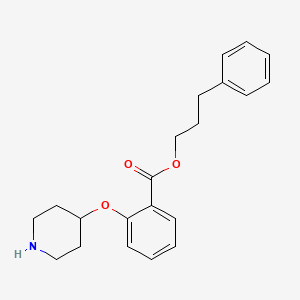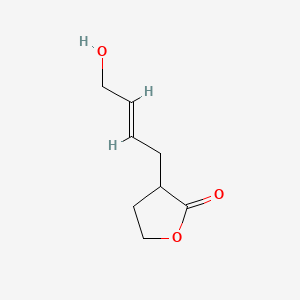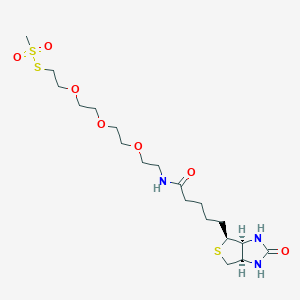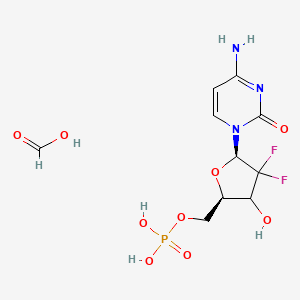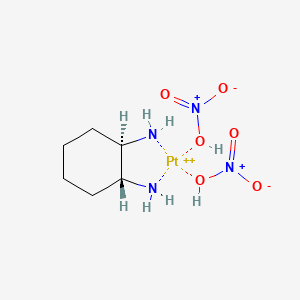
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is particularly notable for its potential applications in cancer treatment, leveraging the unique properties of platinum to target and destroy cancer cells. The compound is derived from (1R,2R)-1,2-cyclohexanediamine, a chiral molecule that imparts specific stereochemical properties to the platinum complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum typically involves the reaction of (1R,2R)-1,2-cyclohexanediamine with a platinum precursor, such as platinum(II) chloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete reaction. The resulting product is then treated with nitric acid to form the dinitrate salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the nitrate ligands can be replaced by other ligands such as chloride or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of coordinating solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Scientific Research Applications
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with biological molecules, particularly DNA.
Industry: Employed in the development of catalytic systems for various chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum involves its interaction with cellular DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets include nuclear DNA and various proteins involved in the DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: Contains a similar (1R,2R)-1,2-cyclohexanediamine ligand but with different anionic ligands.
Uniqueness
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum is unique due to its specific chiral ligand, which imparts distinct stereochemical properties that can influence its biological activity and interactions with cellular targets. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C6H16N4O6Pt+2 |
|---|---|
Molecular Weight |
435.30 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;nitric acid;platinum(2+) |
InChI |
InChI=1S/C6H14N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-6H,1-4,7-8H2;2*(H,2,3,4);/q;;;+2/t5-,6-;;;/m1.../s1 |
InChI Key |
USZHXDXNKMRZFN-SKSSAGQDSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)

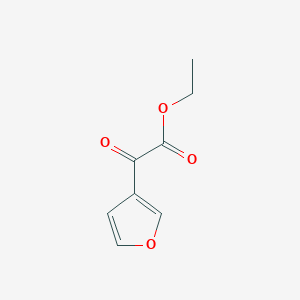
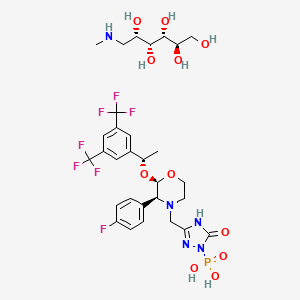
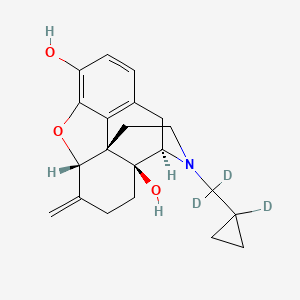
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
